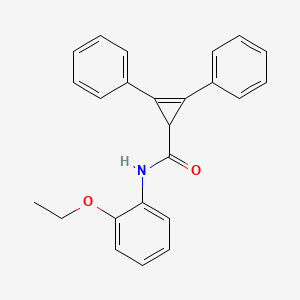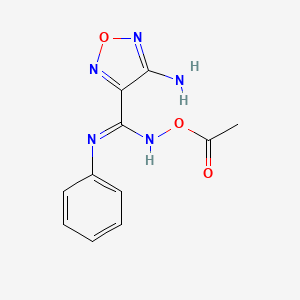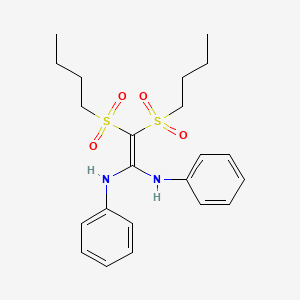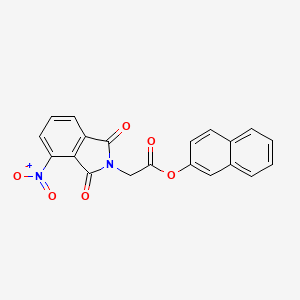
N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropene ring, which is known for its strained nature and reactivity, making it a valuable subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide typically involves the reaction of 2-ethoxyaniline with diphenylacetylene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the cyclopropene ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form, suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound’s cyclopropene ring is highly reactive, allowing it to form covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development, where the compound can inhibit or activate specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-N’-(4-methoxy-2-methylphenyl)urea: Known for its high purity and stability, making it suitable for lab experiments.
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: Used as a light stabilizer in polymers.
Uniqueness
N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide stands out due to its cyclopropene ring, which imparts unique reactivity and stability. This makes it a valuable compound for studying chemical reactions and developing new materials and drugs .
Properties
Molecular Formula |
C24H21NO2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide |
InChI |
InChI=1S/C24H21NO2/c1-2-27-20-16-10-9-15-19(20)25-24(26)23-21(17-11-5-3-6-12-17)22(23)18-13-7-4-8-14-18/h3-16,23H,2H2,1H3,(H,25,26) |
InChI Key |
GRNQGTVQXSKFII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2C(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11107933.png)
![2-(1,3-benzothiazol-2-yl)-5-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenol](/img/structure/B11107939.png)
![N'-[(1E)-butylidene]-4-(decyloxy)benzohydrazide](/img/structure/B11107947.png)
![(4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B11107954.png)
![N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11107961.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile](/img/structure/B11107970.png)



![7-nitro-1H-imidazo[1,2-b]pyrazole](/img/structure/B11107989.png)


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11108012.png)
